REACTION_CXSMILES
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[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=O.[C:7]1([NH2:14])[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[NH2:1][CH2:5][CH2:4][CH2:3][C:2]1[NH:13][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:14]=1
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Name
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|
Quantity
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42.5 g
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Type
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reactant
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Smiles
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N1C(CCC1)=O
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Name
|
|
Quantity
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54 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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while removing water (8.5 g)
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Type
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DISTILLATION
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Details
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by distillation
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Name
|
|
Type
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product
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Smiles
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NCCCC=1NC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |